molecular formula C9H9ClN2O2 B2979261 methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate CAS No. 200280-89-3

methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate

Cat. No.: B2979261
CAS No.: 200280-89-3
M. Wt: 212.63
InChI Key: CRQYZVSUKGORJG-IZZDOVSWSA-N
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Description

Methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate is a hydrazinecarboxylate derivative characterized by a 2-chlorophenyl substituent and an (E)-configured imine group. The compound’s structure is stabilized by conjugation between the hydrazinecarboxylate moiety and the aromatic ring, with the E-configuration confirmed via X-ray crystallography in related derivatives .

Properties

IUPAC Name

methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c1-14-9(13)12-11-6-7-4-2-3-5-8(7)10/h2-6H,1H3,(H,12,13)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQYZVSUKGORJG-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C/C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324478
Record name methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819108
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

200280-89-3
Record name methyl N-[(E)-(2-chlorophenyl)methylideneamino]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazine moiety linked to a methyl ester functional group and a dichlorophenyl group, which is often associated with enhanced pharmacological properties due to the presence of halogen atoms. Its molecular formula is C10H10ClN3O2C_{10}H_{10}ClN_3O_2 with a molecular weight of approximately 233.66 g/mol.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The hydrazine and halogenated aromatic groups may contribute to this activity.
  • Urease Inhibition : The compound has shown potential as a urease inhibitor, which could have implications in treating conditions related to urease-producing bacteria.
  • Anticancer Potential : Similar hydrazone derivatives have been reported to exhibit anticancer activity, suggesting that this compound may also possess similar properties .

Synthesis Methods

Several synthesis routes have been developed for producing this compound:

  • Condensation Reactions : The compound can be synthesized through the reaction of hydrazine derivatives with appropriate aldehydes.
  • Complexation with Metals : Studies indicate that complexing the compound with transition metals may enhance its biological activity.

Case Studies

  • Antimicrobial Studies : Research has shown that derivatives of hydrazines exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, similar compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition .
    Compound NameStructure FeaturesBiological Activity
    Methyl HydrazineSimple hydrazine derivativeLimited biological activity
    2-ChlorobenzaldehydeContains dichlorobenzene moietyPotential antimicrobial activity
    Hydrazone DerivativesFormed from hydrazines and aldehydesExhibits varied biological activities
  • Urease Inhibition : The compound's urease inhibitory activity was assessed in vitro, showing promise as a therapeutic agent against infections caused by urease-producing organisms.

While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that the hydrazine functionality may interact with biological targets similarly to other known hydrazone derivatives. Further research is necessary to elucidate these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight Yield/Purity Applications/Properties
Methyl 2-[(E)-(2-chlorophenyl)methylidene]-1-hydrazinecarboxylate (Target) 2-chlorophenyl ~211.45 g/mol* Not reported Likely pharmaceutical intermediate
Methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate 2,3-dichlorophenyl 247.08 g/mol >90% purity Pharmaceutical use (exact activity unclear)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)carboxamide Benzodioxol, imidazole, 2-chlorophenyl Not reported 51% yield Antifungal activity, X-ray structure resolved
Methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate Trifluoromethylpyridinyl, 4-oxy phenyl 387.74 g/mol Not reported Agrochemical/medicinal candidate

*Calculated based on formula C₉H₈ClN₂O₂.

Key Observations:

  • Substituent Effects: Chlorine Position: The dichloro analog (2,3-dichlorophenyl) in increases molecular weight by ~35.6 g/mol compared to the target compound. Benzodioxol and Imidazole Groups: The compound in incorporates a benzodioxol ring (electron-rich) and an imidazole moiety (hydrogen-bonding capability), which may enhance antifungal activity via π-π stacking and target interactions . Trifluoromethylpyridinyl Group: The bulky, electron-deficient pyridinyl group in likely confers metabolic stability and distinct receptor affinity, making it suitable for agrochemical applications .

Data Tables

Table 1: Structural and Physical Properties

Property Target Compound 2,3-Dichloro Analog Benzodioxol-Imidazole Analog
Molecular Formula C₉H₈ClN₂O₂ C₉H₈Cl₂N₂O₂ C₂₀H₁₈ClN₅O₃
Molecular Weight (g/mol) ~211.45 247.08 Not reported
Melting Point Not reported Not reported Colorless crystals, m.p. unreported
Purity/Yield Not reported >90% 51% yield

Table 2: Functional Group Impact

Group/Substituent Target Compound 2,3-Dichloro Analog Trifluoromethylpyridinyl Analog
Aromatic Ring 2-chlorophenyl 2,3-dichlorophenyl 4-oxy phenyl
Electron Effects Moderately EWG* Strongly EWG Strongly EWG (CF₃, Cl)
Bioactivity Correlation Intermediate Enhanced stability Agrochemical specificity

*EWG = Electron-Withdrawing Group.

Q & A

Q. Basic

  • Solvent system : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and slow evaporation.
  • Temperature gradient : Gradual cooling from 40°C to room temperature promotes ordered crystal growth.
  • Seeding : Introduce microcrystals to induce nucleation, as applied in similar hydrazine derivatives .

What challenges arise in interpreting mass spectrometry (MS) fragmentation patterns?

Q. Advanced

  • Isotopic clusters : The chlorine atom (³⁵Cl/³⁷Cl) complicates peak assignment; high-resolution MS (HRMS) is essential for accurate mass determination .
  • Fragmentation pathways : The hydrazinecarboxylate group often cleaves heterolytically, producing ions at m/z corresponding to [M-Cl]+ or [M-COOCH₃]+.
  • Tandem MS (MS/MS) : Collision-induced dissociation (CID) clarifies fragmentation mechanisms .

Which analytical techniques are optimal for purity assessment?

Q. Basic

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (detection limit ~0.1%) .
  • Elemental analysis : Validates C/H/N/Cl content within ±0.3% of theoretical values.
  • Melting point : Sharp decomposition points (e.g., ~225°C) indicate high purity .

How can computational chemistry predict biological activity?

Q. Advanced

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; structural analogs show antimicrobial and anticancer potential .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends.
  • ADMET prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) .

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